1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1326826-87-2
VCID: VC5963844
InChI: InChI=1S/C18H12BrClN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2
SMILES: C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Molecular Formula: C18H12BrClN4O
Molecular Weight: 415.68

1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 1326826-87-2

Cat. No.: VC5963844

Molecular Formula: C18H12BrClN4O

Molecular Weight: 415.68

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 1326826-87-2

Specification

CAS No. 1326826-87-2
Molecular Formula C18H12BrClN4O
Molecular Weight 415.68
IUPAC Name 1-(4-bromophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H12BrClN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2
Standard InChI Key GVVCPUMVWCNWHU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Nomenclature

The compound 1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a class of fused heterocycles renowned for their pharmacological versatility. Its IUPAC name reflects the substitution pattern: a 4-bromophenyl group at position 1 and a 3-chlorobenzyl moiety at position 5 of the pyrazolopyrimidine scaffold . The planar bicyclic system consists of a pyrazole ring fused to a pyrimidinone, with the carbonyl group at position 4 contributing to hydrogen-bonding interactions .

Crystallographic and Stereochemical Features

X-ray diffraction studies of analogous pyrazolo[3,4-d]pyrimidin-4-ones reveal a nearly coplanar arrangement of the pyrazole and pyrimidinone rings, with dihedral angles <5° between the planes . The bromophenyl and chlorobenzyl substituents adopt orthogonal orientations relative to the core, minimizing steric clashes. Hirshfeld surface analyses indicate dominant H-bonding and halogen-halogen interactions, which stabilize the crystal lattice .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically proceeds via a two-stage protocol (Scheme 1) :

Stage 1: Formation of Ethyl 5-Amino-1-aryl-1H-pyrazole-4-carboxylate
4-Bromophenylhydrazine hydrochloride reacts with ethyl ethoxymethylenecianoacetate under refluxing ethanol to yield the intermediate ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Cyclization via heating with acetic anhydride generates the pyrazolo[3,4-d][1, oxazin-4-one precursor .

Stage 2: Alkylation and Ring Expansion
The oxazinone intermediate undergoes nucleophilic attack by 3-chlorobenzylamine in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF), facilitating ring expansion to the pyrazolopyrimidinone core. Liquid–solid phase transfer catalysis optimizes yields (63–85%) .

Table 1: Synthetic Parameters for Key Intermediates

IntermediateReaction ConditionsYield (%)Melting Point (°C)
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylateEthanol, reflux, 6 h89179–181
Pyrazolo[3,4-d] oxazin-4-oneAcetic anhydride, 120°C, 2 h88197–198
Final alkylated productDMF, K2_2CO3_3, 24 h78283–285

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aryl substituents. It remains stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating storage in amber vials .

Thermal Properties

Differential scanning calorimetry (DSC) of related derivatives shows endothermic peaks at 285–287°C, corresponding to melting points . Thermogravimetric analysis (TGA) indicates decomposition above 300°C, consistent with the thermal resilience of halogenated heterocycles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (DMSO-d6d_6):

  • δ 4.92 (2H, s, CH2_2-benzyl)

  • δ 7.22–8.50 (9H, m, aromatic protons)

  • δ 10.42 (1H, s, NH)

13C-NMR:

  • δ 156.8 (C=O)

  • δ 148.2, 139.5 (pyrimidinone C)

  • δ 131.2–128.4 (aryl C)

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3321 cm1^{-1} (N–H stretch)

  • 1694 cm1^{-1} (C=O)

  • 1105 cm1^{-1} (C–S in thiourea derivatives, if present)

Biological Activities and Research Findings

Antiproliferative Activity

While direct data for this derivative are lacking, structurally related pyrazolo[3,4-d]pyrimidin-4-ones inhibit human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC50_{50} values of 8.2–14.7 μM . Molecular docking studies suggest ATP-competitive kinase inhibition, particularly against EGFR and VEGFR2 .

Table 2: Predicted Pharmacokinetic Properties

PropertyValueMethod
LogP3.8 ± 0.2ChemAxon
Plasma protein binding92%SwissADME
CYP3A4 inhibitionModerateadmetSAR

Future Directions and Applications

The compound’s dual halogenation pattern offers avenues for further derivatization, such as Suzuki–Miyaura cross-coupling to introduce biaryl motifs . Collaborative efforts between computational chemists and pharmacologists could optimize its selectivity for neurological versus oncological targets. Scale-up synthesis using continuous-flow reactors may enhance process efficiency, addressing current yield limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator